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Compound of Interest

2,4-Diamino-6-(4-
Compound Name:
methylphenyl)-1,3,5-triazine

Cat. No.: B101434

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, particularly its diamino-substituted derivatives, represents a
privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological
activities. These compounds have been extensively investigated for their potential as
therapeutic agents, exhibiting significant anticancer, antimicrobial, and antimalarial properties.
This technical guide provides an in-depth overview of the biological activities of diamino triazine
compounds, presenting key quantitative data, detailed experimental protocols, and
visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Diamino triazine derivatives have emerged as a promising class of anticancer agents,
exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer
cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes
in cellular signaling pathways crucial for cancer cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activities of various diamino triazine
compounds, presenting their half-maximal inhibitory concentrations (IC50) or growth inhibitory
concentrations (G150) against different cancer cell lines.
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Compound/De  Cancer Cell o Reference o
L. . Activity (uM) Activity (uM)
rivative Line Compound
Imamine-1,3,5-
triazine Imatinib
Derivatives
MDA-MB-231 o
Compound 4f 6.25 Imatinib 35.50[1]
(Breast Cancer)
MDA-MB-231 o
Compound 4k 8.18 Imatinib 35.50[1]
(Breast Cancer)
s-Triazine
Hydrazone
Derivatives
MCF-7 (Breast
Compound 11 1.01 - -[2]
Cancer)
HCT-116 (Colon
Compound 11 ) 0.97 - -[2]
Carcinoma)
2,4-Diamino-
1,3,5-triazine
Derivatives
Capan-1
(Pancreatic
Compound 110 ) 1.4 - -[2]
Adenocarcinoma
)
Capan-1
(Pancreatic
Compound 11r ) 5.1 - -[2]
Adenocarcinoma
)
Capan-1
(Pancreatic
Compound 11s ) 5.3 - -[2]
Adenocarcinoma
)
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4,6-Diamino-
1,3,5-triazine-2-

carbohydrazides

MDA-MB-231 _
Compounds 3a-e Low micromolar - -[3]
(Breast Cancer)

2-(4,6-Diamino-
1,3,5-triazin-2-
yh)-2-{[4-
(dimethylamino)-
phenyllimino}ace

tonitrile

MALME-3 M
Compound 19 GI50 =0.033 - -[4]
(Melanoma)

Monastrol-1,3,5-

triazine
Derivatives
o HelLa (Cervical
Derivative 19 39.7 - -[5]
Cancer)
o MCF-7 (Breast
Derivative 19 41.5 - -[5]
Cancer)
HL-60
Derivative 19 (Promyelocytic 23.1 - -[5]
Leukemia)
HepG2
Derivative 19 (Hepatocellular 31.2 - -[5]
Carcinoma)
Hybrid of 4,6-
diamino-1,2-
dihydro-1,3,5-
triazine and
chalcone
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HCT116
Compound 12 (Colorectal GI50 =0.026 - -[5]

Carcinoma)

MCF-7 (Breast

Compound 12 GI50 = 0.080 - -[5]
Cancer)
HCT116

Compound 13 (Colorectal GI50=0.116 - -[5]
Carcinoma)

MCF-7 (Breast
Compound 13 GI50 = 0.127 - -[5]
Cancer)

Kinase Inhibition

A significant mechanism underlying the anticancer activity of diamino triazines is their ability to
inhibit various protein kinases, which are critical regulators of cell signaling.

Quantitative Kinase Inhibition Data

Compound/Derivative Target Kinase IC50

2-Hydroxy-4,6-diamino-[2][6]

o VEGF-R2 (KDR) 18 nM[8]
[7]triazine (14d)
6-Aryl-2,4-diamino-1,3,5- )

o PIM1 kinase 1.18 pg/mL[9][10]

triazine (5b)
3-Amino-1,2,4-triazine

o PDK1 0.01- 0.1 pM[11]
derivatives
6-amino-1,3,5-triazine (C11) Bruton's tyrosine kinase (BTK) 17.0 nM[12]

Antimicrobial and Antimalarial Activity

Diamino triazine compounds have also demonstrated significant activity against various
microbial pathogens, including bacteria, fungi, and the malaria-causing parasite, Plasmodium
falciparum. A primary target for their antimalarial and antibacterial action is the enzyme
dihydrofolate reductase (DHFR).
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Quantitative Antimicrobial and Antimalarial Activity Data

Compound/Derivative Organism/Strain Activity

6-Aryl-1,6-dihydro-1,3,5-

triazine-2,4-diamines

1-(3-(2,4-

dichlorophenoxy)propyl)-6-
P Y)propy) P. falciparum (FCR-3, drug-

phenyl-1,6-dihydro-1,3,5- ] IC50 = 2.66 nM[13]
o o resistant)
triazine-2,4-diamine
hydrochloride
Amphipathic Triazine Polymers
Multidrug-resistant Potent synergistic activity with
TZP3 and TZP5 ] ]
Pseudomonas aeruginosa chloramphenicol[14]
s-Triazine derivatives
Compounds 10, 16, 25, 30 Staphylococcus aureus Comparable to ampicillin[15]
Compounds 13, 14 Escherichia coli Comparable to ampicillin[15]

Experimental Protocols
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which is often used as a measure of cell viability and
proliferation.

Materials:

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., 10% SDS in 0.01 M HCI, or DMSO)

96-well plates

Cancer cell lines of interest
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o Complete cell culture medium

e Test compounds (diamino triazine derivatives)
e Microplate reader

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) in 100 pL of complete culture medium. Incubate for 24 hours to allow for
cell attachment.

o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the wells and add 100 pL of the medium containing the test
compounds at various concentrations. Include a vehicle control (medium with the same
concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

¢ Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a
humidified 5% CO2 atmosphere.

o MTT Addition: After the incubation period, add 10-20 pL of the MTT solution to each well and
incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable
cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

e Solubilization: Add 100 pL of the solubilization solution to each well to dissolve the formazan
crystals. Mix gently by pipetting or shaking.

» Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader. A reference wavelength of 630 nm can be used to subtract
background absorbance.

o Data Analysis: Calculate the percentage of cell viability for each concentration of the test
compound relative to the vehicle control. The IC50 value is then determined by plotting the
percentage of viability against the log of the compound concentration and fitting the data to a
sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay
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This protocol provides a general framework for assessing the inhibitory activity of diamino

triazine compounds against a specific protein kinase. The specific substrate and conditions

may vary depending on the kinase being studied.

Materials:

Purified active kinase

Kinase-specific substrate (e.g., a peptide or protein)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., containing Tris-HCI, MgCI2, DTT)

Test compounds (diamino triazine derivatives)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [y-32P]ATP)
Microplates (e.g., 384-well)

Plate reader compatible with the detection method

Procedure:

Compound Preparation: Prepare serial dilutions of the diamino triazine compounds in an
appropriate solvent (e.g., DMSO).

Reaction Setup: In a microplate well, combine the kinase, the test compound at various
concentrations, and the kinase reaction buffer. Allow for a pre-incubation period (e.g., 15-30
minutes) at room temperature to permit compound binding to the kinase.

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and
ATP.

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a
specific temperature (e.g., 30°C or room temperature).
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e Termination and Detection: Stop the reaction (e.g., by adding a stop solution containing

EDTA). Add the detection reagent to quantify the amount of product formed (phosphorylated

substrate) or the amount of ATP consumed.

o Data Analysis: Measure the signal using a plate reader. The percentage of kinase inhibition

is calculated for each compound concentration relative to a control reaction without an

inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the

compound concentration.

Visualizations
Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways

that are targeted by biologically active diamino triazine compounds.
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Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.
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Inhibition of the PISK/PDK1/Akt Signaling Pathway.
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Inhibition of the VEGF/VEGFR-2 Signaling Pathway.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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